molecular formula C16H17ClN2O2 B1438012 N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide CAS No. 1020723-57-2

N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide

Cat. No.: B1438012
CAS No.: 1020723-57-2
M. Wt: 304.77 g/mol
InChI Key: MMRBYEJQNRXZEU-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-7-8-12(18)9-14(10)19-16(20)11(2)21-15-6-4-3-5-13(15)17/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRBYEJQNRXZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H17ClN2O2
  • Molecular Weight : Approximately 320.77 g/mol

The structural features include:

  • An amino group (-NH2) that enhances solubility.
  • A methoxy group (-OCH3) which may influence reactivity and biological interactions.
  • A chlorophenoxy moiety , contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and methoxy groups may facilitate binding to active sites, influencing biochemical pathways involved in cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition in cell viability, indicating potential as an anticancer agent .
  • Neurotransmitter Interaction : Initial findings suggest that the compound may interact with neurotransmitter receptors, which could imply analgesic properties. However, further studies are necessary to quantify these interactions and establish a comprehensive pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxic effects on cancer cell lines ,
Neurotransmitter InteractionPotential analgesic effects through receptor binding
Enzyme InhibitionPossible inhibition of specific enzymes,

Case Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxicity of this compound against human lung adenocarcinoma (A549) cells showed promising results. The compound exhibited an IC50 value indicating effective inhibition of cell growth at certain concentrations. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study 2: Interaction with Enzymes

Another investigation focused on the enzyme interaction profile of the compound. It was found to potentially inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This mechanism could be leveraged for therapeutic applications in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide
Reactant of Route 2
N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.